1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Lipophilicity Drug-likeness Physicochemical property

This 5-oxopyrrolidin-3-yl urea derivative is a conformationally restricted scaffold relevant to FPRL1 agonism and sEH inhibition programs. It features two orthogonal synthetic handles—a 4-methoxybenzyl urea terminus and a 5-oxopyrrolidin-3-yl core—ideal for library diversification. Unlike generic building blocks, its specific 4-chlorophenyl/4-methoxybenzyl substitution pattern enables systematic SAR exploration against des-chloro, des-methoxy, and positional isomer controls. Note: No bioactivity data exists in the public domain; prospective users must independently validate target engagement. Procure for use as a structurally defined chemical probe or versatile intermediate, not as a validated bioactive compound.

Molecular Formula C19H20ClN3O3
Molecular Weight 373.84
CAS No. 891108-80-8
Cat. No. B2628761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea
CAS891108-80-8
Molecular FormulaC19H20ClN3O3
Molecular Weight373.84
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClN3O3/c1-26-17-8-2-13(3-9-17)11-21-19(25)22-15-10-18(24)23(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
InChIKeyRWPBIXHBJQGRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 891108-80-8): Structural Context and Procurement Baseline


1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 891108-80-8, molecular formula C19H20ClN3O3, molecular weight 373.8 g/mol) is a synthetic 1,3-disubstituted urea derivative featuring a 5-oxopyrrolidin-3-yl core bearing a 4-chlorophenyl substituent at the pyrrolidinone nitrogen and a 4-methoxybenzyl group at the terminal urea nitrogen . The compound belongs to a broader class of conformationally restricted urea inhibitors and formyl peptide receptor-like 1 (FPRL1/ALXR/FPR2) agonists exemplified in patent families WO2015/080000 and US-8501783-B2, though this specific analog is not individually profiled with comparative biological data in any peer-reviewed primary literature or patent specification [1] [2]. Prospective users should treat this compound as a structurally defined chemical probe or synthetic intermediate whose biological activity must be independently validated in the target system of interest.

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea: Why In-Class Analogs Are Not Automatically Interchangeable


Within the 5-oxopyrrolidin-3-yl urea series, even minor substituent alterations can produce divergent pharmacological profiles. Patent literature demonstrates that replacing the 4-chlorophenyl group with 4-fluorophenyl, or the 4-methoxybenzyl group with unsubstituted benzyl, alters FPRL1 agonist potency and selectivity in calcium mobilization and chemotaxis assays, though the magnitude and direction of change are compound-specific and not predictable a priori [1]. Positional isomerism of the methoxy group (e.g., 2-methoxybenzyl vs. 4-methoxybenzyl) can additionally affect the orientation of the terminal aryl ring within the target binding pocket, potentially altering both affinity and off-target liability [2]. For soluble epoxide hydrolase (sEH) inhibitors, the 4-methoxybenzyl motif is a known potency-enhancing pharmacophore, as demonstrated by 1,3-bis(4-methoxybenzyl)urea (MMU, IC50 = 92 nM), but the contribution of the pyrrolidinone-linked 4-chlorophenyl group in the target compound has not been experimentally quantified [3]. Consequently, substituting this compound with a close analog from the same structural class without experimental confirmation risks losing target engagement, introducing unanticipated selectivity shifts, or acquiring unfavorable physicochemical properties. The quantitative differential evidence that would justify analog selection is, however, currently absent from the public domain.

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea: Quantitative Differentiation Evidence Inventory


Predicted Lipophilicity Differentiates the Target Compound from Non-Halogenated and Non-Methoxylated Analogs

The ZINC database reports a computationally predicted partition coefficient (LogP) of approximately 4.2 for 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea [1]. For comparison, the dechlorinated analog 1-(1-phenyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 894029-09-5) is predicted to have a LogP of approximately 3.5–3.8, while the demethoxylated analog 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-benzylurea is expected to exhibit a LogP around 3.9–4.1. The elevated LogP of the target compound, driven by the combined effect of the 4-chlorophenyl and 4-methoxybenzyl groups, suggests higher membrane permeability but also potentially increased non-specific protein binding relative to less substituted congeners. This prediction has not been experimentally validated and should be treated with caution; it does not constitute evidence of superior bioavailability.

Lipophilicity Drug-likeness Physicochemical property

Structural Confirmation by SMILES and Molecular Formula Distinguishes the Target Compound from Positional and Halogen-Swap Analogs

The unambiguous SMILES string COc1ccc(CNC(=O)NC2CC(=O)N(c3ccc(Cl)cc3)C2)cc1 and molecular formula C19H20ClN3O3 provide definitive structural identity, enabling discrimination from closely related CAS-registered analogs . For example, the 2-methoxy positional isomer 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has the same molecular formula but a distinct SMILES (COc1ccccc1CNC(=O)NC2CC(=O)N(c3ccc(Cl)cc3)C2) and a different CAS number (reported under the 891106-series), while the 4-fluorophenyl analog 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea (CAS 891106-07-3) differs in both molecular formula (C19H20FN3O3) and SMILES . These distinctions are critical for procurement integrity, as even single-atom substitutions can alter bioactivity profiles, yet no published head-to-head bioassay data exist to quantify the functional consequences of these differences.

Chemical identity Structural differentiation Quality control

No Published Bioactivity Data Exist for This Compound; Class-Level FPRL1 Agonism Cannot Be Directly Extrapolated

Although structurally related 5-oxopyrrolidin-3-yl ureas are claimed as FPRL1 (ALXR/FPR2) agonists in patent family US10696630/CN105814019B with reported efficacy in calcium mobilization and chemotaxis assays, the compound 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is not among the specifically exemplified compounds and no EC50, IC50, or selectivity data exist for this molecule against FPRL1, FPR1, or any related GPCR [1]. The patent's generic formula (I) encompasses this compound as a potential embodiment, but this solely confers intellectual property coverage, not a validated biological profile. Without experimental confirmation, any claim of FPRL1 agonist activity for this compound is speculative and should not influence procurement or experimental design. This represents a critical evidence gap relative to well-characterized FPRL1 tool compounds such as QuinC1 or WKYMVm peptide [2].

FPRL1 agonism Inflammation target Evidence gap

No Published sEH Inhibitory Activity Exists for This Compound Despite Structural Analogy to Known Urea-Based sEH Inhibitors

The 4-methoxybenzyl urea motif is a validated pharmacophore for soluble epoxide hydrolase (sEH) inhibition. The natural product 1,3-bis(4-methoxybenzyl)urea (MMU) inhibits recombinant human sEH with an IC50 of 92 nM (fluorescent assay) and a Ki of 54 nM (radioactivity-based assay), and demonstrates in vivo efficacy in a rat inflammatory pain model [1]. 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea incorporates only one 4-methoxybenzyl group and introduces a rigidified pyrrolidinone scaffold absent in MMU, which could theoretically alter sEH binding kinetics, but no sEH inhibition data have been reported for this compound. Without such data, any inference of sEH inhibitory activity is unwarranted and may mislead procurement decisions.

Soluble epoxide hydrolase sEH inhibition Natural product comparator

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea: Recommended Application Scenarios Based on Current Evidence


Chemical Probe for de novo FPRL1/sEH Target Validation Studies Requiring SAR Exploration of the 4-Methoxybenzyl-Pyrrolidinone Scaffold

Given the complete absence of published bioactivity data, the most defensible use case is as a structurally novel probe molecule within an in-house SAR program aimed at exploring the 5-oxopyrrolidin-3-yl urea scaffold for FPRL1 agonism or sEH inhibition. The 4-chlorophenyl and 4-methoxybenzyl substituents represent common medicinal chemistry motifs whose individual contributions to potency, selectivity, and physicochemical properties can be systematically evaluated against des-chloro, des-methoxy, and positional isomer controls synthesized in parallel [1]. This approach leverages the compound's structural novelty while generating the comparative quantitative data that are currently absent from the public domain.

Synthetic Intermediate for Derivatization via the 4-Methoxybenzyl or Pyrrolidinone Moieties

The compound's two distinct functional handles—the 4-methoxybenzyl urea terminus (amenable to O-demethylation, electrophilic aromatic substitution) and the 5-oxopyrrolidin-3-yl core (potential for reduction, alkylation, or ring modification)—make it a versatile intermediate for library synthesis . Procurement for this purpose is justified by the need for a specific substitution pattern not available from alternative building blocks.

Negative Control or Counter-Screen Compound for Assays Involving Structurally Distinct but Pharmacologically Related Ureas

If subsequent in-house testing reveals that this compound lacks activity at FPRL1 or sEH despite structural similarity to active analogs, it could serve as a matched negative control for target engagement assays. However, this scenario is contingent upon experimental validation; until such data are generated, use as a negative control is precluded [1].

Quote Request

Request a Quote for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.